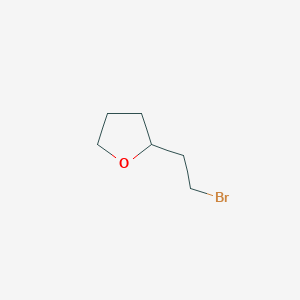
2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid groups onto a benzene ring, followed by the attachment of the cyclohexyloxy group and the fluorine atom. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring would be the amino group, the carboxylic acid group, the cyclohexyloxy group, and the fluorine atom .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions with bases or esterification reactions, and the fluorine atom could potentially be replaced by other groups in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water, while the cyclohexyloxy group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds similar to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, containing fluorine and benzothiazole structures, have been found to exhibit promising antibacterial activities. For instance, fluorine-containing thiadiazolotriazinones, synthesized from related fluoro-benzoic acids, showed significant antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antitumor Activity
Fluorinated compounds, including those related to this compound, have been explored for their antitumor properties. Notably, certain 2-(4-aminophenyl)benzothiazoles with fluorine substitutions have shown potent antitumor effects in vitro and in vivo, indicating potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).
Synthesis of Biologically Active Molecules
Compounds like this compound are valuable in synthesizing a wide range of biologically active molecules. These include various heterocycles with potential biological activities, illustrating the versatility and significance of these compounds in medicinal chemistry (Bhat, Prasad, Poojary, & Holla, 2004).
Fluorescence and Spectroscopic Applications
Research indicates that certain fluorine-containing thiadiazole derivatives exhibit unique fluorescence effects. These effects are influenced by factors like molecular aggregation and pH, highlighting the potential of these compounds in developing fluorescence probes or pharmaceuticals with specific spectral properties (Budziak et al., 2019).
Liquid Crystal Research
Fluorinated benzoic acids are instrumental in studying hydrogen-bonded liquid crystals. These studies focus on properties like dielectric and electro-optic characteristics, crucial for understanding and developing new liquid crystal technologies (Missaoui et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, altering the conformation of the target, or modulating the activity of the target . The exact interaction between this compound and its targets needs further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in amino acid metabolism
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs further investigation.
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cell signaling, and affecting gene expression
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-5-cyclohexyloxy-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-10-7-11(15)9(13(16)17)6-12(10)18-8-4-2-1-3-5-8/h6-8H,1-5,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLCEDFJGXUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333827-63-6 |
Source


|
| Record name | 2-amino-5-(cyclohexyloxy)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

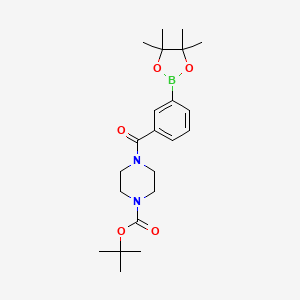
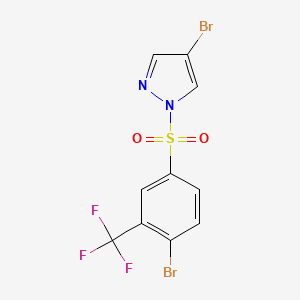

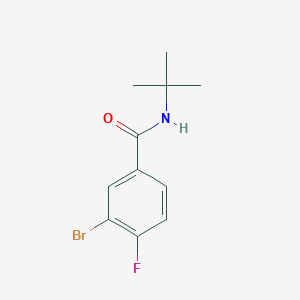


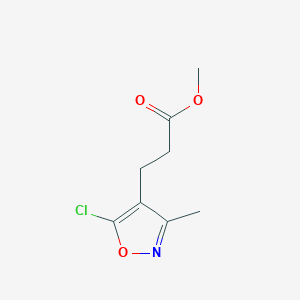
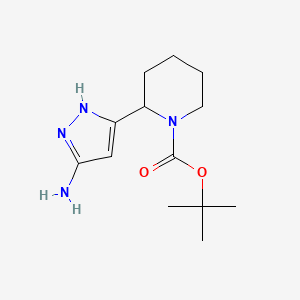
![4-Allyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373133.png)
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

